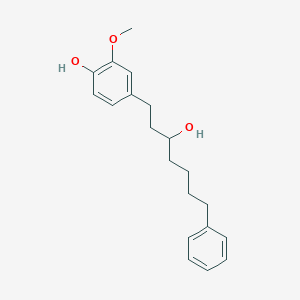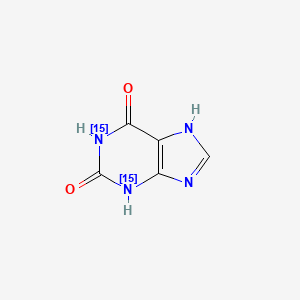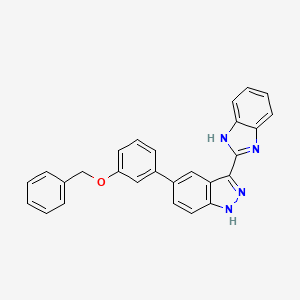
Propargyl-PEG11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG11-amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and an amine group, making it a versatile reagent in organic synthesis. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG11-amine can be synthesized through various methods, including the A3-coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metal complexes, such as copper or zinc . Another method involves the use of a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method offers high efficiency, mild reaction conditions, and environmental compatibility.
Industrial Production Methods: Industrial production of this compound often involves large-scale A3-coupling reactions using efficient and recyclable catalysts. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG11-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Propargyl-PEG11-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Propargyl-PEG11-amine involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The propargyl group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and molecular assembly .
Comparación Con Compuestos Similares
Propargylamine: A simpler analog with similar reactivity but lacks the PEG chain.
Propargyl-PEG4-amine: A shorter PEG chain variant with different solubility and reactivity properties.
Propargyl-PEG12-amine: A longer PEG chain variant with enhanced solubility and flexibility.
Uniqueness: Propargyl-PEG11-amine stands out due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and reactivity. This makes it particularly suitable for applications in PROTAC synthesis and click chemistry .
Propiedades
Fórmula molecular |
C25H49NO11 |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C25H49NO11/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1H,3-26H2 |
Clave InChI |
QJITZAWTLZAIGR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)




![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)
